1,3-Benzodioxol-4-ylmethanamine;hydrochloride
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Overview
Description
It is commonly used in the synthesis of various drugs and has gained attention due to its potential therapeutic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxol-4-ylmethanamine;hydrochloride typically involves the following steps:
Formation of 1,3-Benzodioxole: This is achieved by the cyclization of catechol with chloroacetic acid in the presence of a base.
Formation of 1,3-Benzodioxol-4-ylmethanamine: The 1,3-Benzodioxole is then reacted with formaldehyde and ammonium chloride to form the corresponding amine.
Formation of this compound: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzodioxol-4-ylmethanamine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form the corresponding alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Formation of benzodioxole carboxylic acid.
Reduction: Formation of benzodioxole alcohol.
Substitution: Formation of various substituted benzodioxole derivatives.
Scientific Research Applications
1,3-Benzodioxol-4-ylmethanamine;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects, including its use in the treatment of certain neurological disorders.
Industry: Used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1,3-Benzodioxol-4-ylmethanamine;hydrochloride involves its interaction with neurotransmitter receptors in the brain. It primarily acts as a serotonin and dopamine releasing agent, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced neurotransmission and various physiological effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Methylenedioxyamphetamine (MDA): Similar in structure but differs in its pharmacological effects.
3,4-Methylenedioxymethamphetamine (MDMA): Known for its psychoactive effects, commonly used recreationally.
1,3-Benzodioxole: The parent compound, lacks the amine group.
Uniqueness
1,3-Benzodioxol-4-ylmethanamine;hydrochloride is unique due to its specific interaction with neurotransmitter receptors and its potential therapeutic effects. Its structure allows for various chemical modifications, making it a versatile compound in scientific research.
Biological Activity
1,3-Benzodioxol-4-ylmethanamine;hydrochloride is a compound that has garnered attention for its diverse biological activities, particularly in pharmacological applications. This article reviews the current understanding of its biological activity, including its potential therapeutic uses, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a benzodioxole moiety, which is known for its versatility in medicinal chemistry. This structure allows for various interactions with biological targets, enhancing its potential efficacy in treating different conditions.
Antifungal Activity
Recent studies have highlighted the antifungal properties of compounds containing a benzodioxole moiety. For instance, a study synthesized 4-aminoquinolines with this structure and evaluated their antifungal activity against several phytopathogenic fungi. The results indicated that certain derivatives exhibited significant inhibitory effects at concentrations as low as 50 µg/mL. Notably, one compound demonstrated an EC50 value of 10.3 µg/mL against C. lunata, which was substantially more potent than the standard antifungal agent azoxystrobin .
Antidiabetic Potential
Another line of research focused on benzodioxol derivatives and their effects on glucose metabolism. A specific derivative was shown to inhibit α-amylase with an IC50 value of 0.68 µM, indicating strong potential as an antidiabetic agent. In vivo studies further demonstrated that this compound significantly reduced blood glucose levels in diabetic mice models, suggesting its utility in managing diabetes .
Cytotoxicity and Cancer Treatment
The cytotoxic effects of 1,3-benzodioxol derivatives have also been investigated in various cancer cell lines. One study reported that certain derivatives exhibited selective cytotoxicity, with IC50 values ranging from 26 to 65 µM against different cancer cell lines while showing minimal toxicity to normal cells (IC50 > 150 µM). This selectivity underscores the potential for developing targeted cancer therapies based on these compounds .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound's ability to inhibit enzymes like α-amylase plays a crucial role in its antidiabetic effects.
- Disruption of Fungal Cell Integrity : The antifungal activity may involve disrupting fungal cell membranes or inhibiting essential metabolic pathways.
- Induction of Apoptosis in Cancer Cells : In cancer treatment, the mechanism may involve triggering apoptotic pathways selectively in malignant cells while sparing healthy tissues.
Case Studies
Several case studies illustrate the efficacy of benzodioxole derivatives in clinical and experimental settings:
- Antifungal Efficacy : A compound derived from 1,3-benzodioxole was tested against A. alternate and showed an EC50 value of 14.0 µg/mL, demonstrating significant antifungal potency and morphological alterations in treated fungi .
- Diabetes Management : In a controlled study involving streptozotocin-induced diabetic mice, treatment with a specific benzodioxole derivative led to a reduction in blood glucose levels from 252.2 mg/dL to 173.8 mg/dL over five doses .
- Cancer Cell Line Studies : Various benzodioxole derivatives were assessed for their cytotoxic properties across multiple cancer cell lines, showing promising results that warrant further exploration for therapeutic applications .
Summary Table of Biological Activities
Activity Type | Compound Derivative | IC50/EC50 Values | Notes |
---|---|---|---|
Antifungal | Benzodioxole derivative | EC50 = 10.3 µg/mL | Effective against C. lunata |
Antidiabetic | Benzodioxole derivative | IC50 = 0.68 µM | Significant blood glucose reduction in mice |
Cytotoxicity | Various derivatives | IC50 = 26–65 µM | Selective against cancer cells |
Properties
IUPAC Name |
1,3-benzodioxol-4-ylmethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2.ClH/c9-4-6-2-1-3-7-8(6)11-5-10-7;/h1-3H,4-5,9H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBKZPCXUHOKLGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=CC=CC(=C2O1)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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